Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16241506
InChI: InChI=1S/C15H20BNO6/c1-14(2)15(3,4)23-16(22-14)11-7-6-10(8-13(18)21-5)12(9-11)17(19)20/h6-7,9H,8H2,1-5H3
SMILES:
Molecular Formula: C15H20BNO6
Molecular Weight: 321.14 g/mol

Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

CAS No.:

Cat. No.: VC16241506

Molecular Formula: C15H20BNO6

Molecular Weight: 321.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate -

Specification

Molecular Formula C15H20BNO6
Molecular Weight 321.14 g/mol
IUPAC Name methyl 2-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Standard InChI InChI=1S/C15H20BNO6/c1-14(2)15(3,4)23-16(22-14)11-7-6-10(8-13(18)21-5)12(9-11)17(19)20/h6-7,9H,8H2,1-5H3
Standard InChI Key RGJUYDSLBAPCMZ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 2-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate, reflecting its boronate ester, nitro, and acetoxy substituents. Its molecular formula C15H20BNO6\text{C}_{15}\text{H}_{20}\text{BNO}_{6} confirms the presence of 15 carbon atoms, 20 hydrogen atoms, one boron atom, one nitrogen atom, and six oxygen atoms. The molecular weight, calculated as 321.14 g/mol, aligns with mass spectrometry data from VulcanChem.

Structural Representation

The compound’s structure comprises:

  • A phenyl ring substituted at the 2-position with a nitro group (NO2-\text{NO}_{2}) and at the 4-position with a pinacol boronate ester (B(O)(C(CH3)2)2-\text{B}(\text{O})(\text{C}(\text{CH}_{3})_{2})_{2}).

  • A methyl acetate group (CH2COOCH3-\text{CH}_{2}\text{COOCH}_{3}) linked to the phenyl ring’s 1-position.

The canonical SMILES string B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)[N+](=O)[O-] provides a machine-readable representation of its connectivity. The InChIKey RGJUYDSLBAPCMZ-UHFFFAOYSA-N uniquely identifies its stereochemical and isotopic features.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC15H20BNO6\text{C}_{15}\text{H}_{20}\text{BNO}_{6}
Molecular Weight321.14 g/mol
IUPAC NameMethyl 2-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)[N+](=O)[O-]
InChIKeyRGJUYDSLBAPCMZ-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of methyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate likely follows a multi-step protocol involving nitration, boronation, and esterification (Figure 1). A patent by CN101805265A outlines a general method for synthesizing nitro-substituted phenylacetic acids, which may be adapted for this compound .

  • Nitration of 4-Substituted Halobenzene:
    The precursor 4-substituted halobenzene undergoes nitration using a mixed acid (HNO3/H2SO4\text{HNO}_{3}/\text{H}_{2}\text{SO}_{4}) to introduce the nitro group at the ortho position relative to the halogen .

  • Boronate Ester Formation:
    The halogen atom is replaced with a pinacol boronate ester via a Miyaura borylation reaction, typically employing bis(pinacolato)diboron (B2pin2\text{B}_{2}\text{pin}_{2}) and a palladium catalyst.

  • Acetylation and Esterification:
    The acetic acid side chain is introduced through nucleophilic substitution or Friedel-Crafts alkylation, followed by esterification with methanol to yield the methyl acetate group .

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Nitration proceeds optimally at 0–5°C to minimize byproducts .

  • Catalyst Selection: Palladium catalysts (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_{2}) enhance boronate ester formation efficiency.

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) facilitate substitution reactions .

Physicochemical Properties

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Expected peaks include ν(B-O)\nu(\text{B-O}) at 1,350–1,400 cm1^{-1}, ν(NO2)\nu(\text{NO}_{2}) at 1,520–1,560 cm1^{-1}, and ν(C=O)\nu(\text{C=O}) at 1,720–1,750 cm1^{-1}.

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR^1\text{H NMR}: A singlet at δ 1.2–1.3 ppm for the pinacol methyl groups, a triplet for the acetoxy methyl at δ 3.6–3.7 ppm, and aromatic protons at δ 7.2–8.1 ppm.

    • 13C NMR^{13}\text{C NMR}: The boronate ester carbons appear at δ 80–85 ppm, while the carbonyl carbon resonates near δ 170 ppm .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate ester moiety enables participation in Suzuki-Miyaura reactions, forming biaryl structures critical in drug discovery. For example, coupling with aryl halides yields nitro-substituted biphenyl derivatives, intermediates in anticancer and antiviral agents .

Nitro Group Reduction

Catalytic hydrogenation of the nitro group to an amine (NH2-\text{NH}_{2}) facilitates access to aniline derivatives, which are precursors for dyes, polymers, and pharmaceuticals .

DerivativeSynthetic PathwayApplication
Biphenyl AnalogsSuzuki-Miyaura CouplingDrug Intermediate
Aniline DerivativesNitro ReductionPolymer Synthesis
Carboxylic Acid AnalogsEster HydrolysisLigand Design

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